N-[4-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[4-(1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyrazole, phenyl, triazolo, and pyrimidine moieties, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions that include cyclization, condensation, and substitution reactions. Common synthetic routes involve the use of hydrazine derivatives, carbonyl compounds, and various catalysts to facilitate the formation of the triazolo and pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound often employ high-throughput techniques such as microwave-assisted synthesis and flow chemistry to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, often requiring catalysts such as palladium or copper to facilitate the reactions. Solvents like ethanol, methanol, and dichloromethane are frequently used .
Major Products
The major products formed from these reactions include various substituted derivatives that retain the core structure of the original compound. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
N~2~-[4-(1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N2-[4-(1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound often acts as an inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in its substitution pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another closely related compound with variations in the triazolo and pyrimidine rings
Uniqueness
N~2~-[4-(1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility as a scaffold for drug development and its broad range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H11N7O |
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Molecular Weight |
305.29 g/mol |
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H11N7O/c23-14(13-19-15-16-7-1-10-22(15)20-13)18-11-3-5-12(6-4-11)21-9-2-8-17-21/h1-10H,(H,18,23) |
InChI Key |
MZGJQRMUPUTBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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